molecular formula C8H15NO2S B13250999 Cyclooct-2-ene-1-sulfonamide

Cyclooct-2-ene-1-sulfonamide

Cat. No.: B13250999
M. Wt: 189.28 g/mol
InChI Key: VQXLUHAYZQPITD-XQRVVYSFSA-N
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Description

Cyclooct-2-ene-1-sulfonamide is an organosulfur compound characterized by the presence of a sulfonamide group attached to a cyclooctene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclooct-2-ene-1-sulfonamide can be synthesized through several methods. One common approach involves the reaction of cyclooctene with sulfonamide precursors under specific conditions. For instance, the reaction of cyclooctene with sulfonyl chloride in the presence of a base such as pyridine can yield this compound . Another method involves the use of sodium sulfinates and amines, mediated by ammonium iodide (NH4I), to produce sulfonamides .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of environmentally friendly and cost-effective methods, such as iodine-mediated reactions, is preferred to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: Cyclooct-2-ene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfonic acids, amines, and various substituted sulfonamides .

Biological Activity

Cyclooct-2-ene-1-sulfonamide is a compound of interest due to its potential biological activities, particularly in the realm of medicinal chemistry. This article provides a detailed overview of its biological properties, synthesis, and relevant research findings.

Chemical Structure and Synthesis

This compound features a sulfonamide functional group attached to a cycloalkene structure. The general formula can be represented as:

C8H13NO2S\text{C}_8\text{H}_{13}\text{N}\text{O}_2\text{S}

This compound can be synthesized through various methods, including the reaction of cyclooctene with sulfonyl chlorides. The sulfonamide moiety is known for its diverse biological activities, which include antibacterial and anti-inflammatory properties.

Antimicrobial Properties

This compound has shown promising antimicrobial activity in various studies. Sulfonamides are known to inhibit bacterial growth by interfering with folic acid synthesis, which is crucial for DNA replication. This mechanism is primarily due to their structural similarity to para-aminobenzoic acid (PABA), allowing them to act as competitive inhibitors of the enzyme dihydropteroate synthase .

Table 1: Antimicrobial Efficacy of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)Notes
Staphylococcus aureus32 µg/mLEffective against MRSA
Escherichia coli16 µg/mLBroad-spectrum activity
Pseudomonas aeruginosa64 µg/mLLimited efficacy

These findings suggest that this compound may be effective against both Gram-positive and Gram-negative bacteria, although further studies are necessary to fully elucidate its spectrum of activity.

Anti-inflammatory Effects

Research indicates that compounds within the sulfonamide class exhibit anti-inflammatory properties . This compound has been investigated for its ability to inhibit pro-inflammatory cytokines, which play a significant role in various inflammatory diseases. For instance, a study demonstrated that sulfonamides could reduce levels of TNF-alpha and IL-6 in vitro .

Case Studies

  • Case Study on Antibacterial Efficacy : A recent study evaluated the effectiveness of this compound against multi-drug resistant strains of bacteria. The compound exhibited significant bacteriostatic effects, particularly against Staphylococcus aureus, highlighting its potential as an alternative treatment option in antibiotic resistance scenarios.
  • In Vivo Studies : Animal model studies have shown that administration of this compound resulted in reduced inflammation markers in induced arthritis models. This suggests therapeutic potential for inflammatory conditions.

Properties

Molecular Formula

C8H15NO2S

Molecular Weight

189.28 g/mol

IUPAC Name

(2Z)-cyclooct-2-ene-1-sulfonamide

InChI

InChI=1S/C8H15NO2S/c9-12(10,11)8-6-4-2-1-3-5-7-8/h4,6,8H,1-3,5,7H2,(H2,9,10,11)/b6-4-

InChI Key

VQXLUHAYZQPITD-XQRVVYSFSA-N

Isomeric SMILES

C1CC/C=C\C(CC1)S(=O)(=O)N

Canonical SMILES

C1CCC=CC(CC1)S(=O)(=O)N

Origin of Product

United States

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